molecular formula C25H30N4O2S B2914804 N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 863558-69-4

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2914804
CAS RN: 863558-69-4
M. Wt: 450.6
InChI Key: BQCRMBCYXRVEJR-UHFFFAOYSA-N
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Description

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BMS-204352 and has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Structural Characterization

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide and its derivatives are of significant interest in the field of medicinal chemistry for their potential applications. The synthesis and structural characterization of related methylbenzenesulfonamide compounds have been explored for their use as CCR5 antagonists, targeting preparations in the prevention of human HIV-1 infection. The synthesis involves multiple steps, including preparation of intermediates from N-benzyl-4-piperidone and further reactions leading to novel compounds. These compounds are characterized by 1H NMR, MS, IR, and their bioactivity is evaluated for drug development purposes (Cheng De-ju, 2015).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide derivatives have also been a focus. Synthesis of new pyridine derivatives has shown significant antibacterial and antifungal activities, highlighting the potential of these compounds in treating microbial infections. These derivatives are synthesized from 2-amino substituted benzothiazoles and subjected to various reactions to produce compounds with considerable antimicrobial properties (N. Patel & S. N. Agravat, 2007). Additionally, some substituted indazole derivatives have demonstrated significant antiproliferative and apoptotic activities against human tumor cell lines, indicating their potential in cancer therapy (N. Abbassi et al., 2014).

Catalytic Applications

The catalytic applications of these compounds have also been explored. For instance, Cp*Ir(pyridinesulfonamide)Cl precatalysts, which are derivatives of N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide, have been assessed for transfer hydrogenation of various ketones. This demonstrates the versatility of these compounds in catalytic reactions, offering a base-free method for transfer hydrogenation under environmentally friendly conditions (A. Ruff et al., 2016).

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-21-9-11-24(12-10-21)32(30,31)27-19-25(23-8-5-13-26-18-23)29-16-14-28(15-17-29)20-22-6-3-2-4-7-22/h2-13,18,25,27H,14-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCRMBCYXRVEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide

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